1-[2-(Naphthalen-2-yl)ethenyl]azulene
Description
Significance of Azulene (B44059) Chemistry in Conjugated Systems Research
Azulene, a structural isomer of naphthalene (B1677914), is a cornerstone of nonalternant hydrocarbon research. wikipedia.orgcram.com Its unique structure, a fusion of a five-membered and a seven-membered ring, gives rise to a range of fascinating properties that are highly sought after in the development of functional materials. researchgate.netnih.gov Unlike the colorless naphthalene, azulene is intensely blue, a direct consequence of its electronic structure. wikipedia.orgrhhz.net The incorporation of the azulene moiety into conjugated polymers and other molecular systems allows for the fine-tuning of their optoelectronic characteristics. researchgate.netnih.gov Researchers have leveraged azulene's inherent properties to create materials for organic field-effect transistors (OFETs), solar cells, and molecular switches. acs.orgresearchgate.netnih.gov Its stimuli-responsive nature and small HOMO-LUMO gap make it an intriguing building block for advanced organic materials. nih.govnih.gov
Unique Electronic and Photophysical Characteristics of Azulene in Comparison to Naphthalene
The differences between azulene and its alternant isomer, naphthalene, are stark and provide a clear illustration of the impact of nonalternant aromaticity. cram.comrhhz.net
| Property | Azulene | Naphthalene |
| Formula | C₁₀H₈ | C₁₀H₈ |
| Structure | Fused 5- & 7-membered rings | Fused 6-membered rings |
| Color | Dark Blue | Colorless |
| Dipole Moment | ~1.08 D | 0 D |
| Fluorescence | S₂→S₀ (Anti-Kasha) | S₁→S₀ (Kasha's Rule) |
| HOMO-LUMO Gap | Small | Larger |
One of the most defining features of azulene is its significant ground-state dipole moment, measured at approximately 1.08 Debye (D). wikipedia.orgrhhz.netvedantu.com This is highly unusual for a hydrocarbon and stands in stark contrast to naphthalene, which has a dipole moment of zero due to its symmetrical structure. wikipedia.orgquora.com
The origin of azulene's dipole moment lies in its unique electronic structure. It can be described as a resonance hybrid of neutral and dipolar forms. In the dipolar resonance structure, an electron is transferred from the seven-membered (tropylium-like) ring to the five-membered (cyclopentadienyl-like) ring. wikipedia.orgmdpi.com This creates a system where the five-membered ring is electron-rich (and nucleophilic) with a partial negative charge, and the seven-membered ring is electron-deficient (and electrophilic) with a partial positive charge. wikipedia.orgmdpi.comias.ac.in This charge separation, where the dipole moment vector points from the seven- to the five-membered ring, satisfies Hückel's rule for aromaticity (6 π-electrons) in both rings, contributing to the molecule's stability. ias.ac.invaia.com
Azulene is the archetypal example of a molecule that violates Kasha's rule. chemrxiv.orgnih.govlifeboat.com Kasha's rule states that fluorescence (emission of light) typically occurs from the lowest vibrational level of the first excited singlet state (S₁). nih.gov Azulene, however, exhibits a rare S₂→S₀ fluorescence, meaning it emits light from its second excited singlet state. rhhz.netchemrxiv.orgnih.gov
This anomalous behavior is attributed to two main factors of its excited-state dynamics:
A Large S₂-S₁ Energy Gap: The energy difference between the second (S₂) and first (S₁) excited states in azulene is unusually large. chemrxiv.orgacs.orgresearchgate.net This large gap significantly slows down the rate of internal conversion (IC), the non-radiative process by which a molecule typically relaxes from S₂ to S₁. acs.org
Efficient S₁→S₀ Non-Radiative Decay: The S₁ state of azulene has a very short lifetime because it efficiently decays back to the ground state (S₀) through a non-radiative pathway involving a conical intersection. acs.orgdiva-portal.org
Because the S₂→S₁ internal conversion is slow and the S₁ state is rapidly depopulated non-radiatively, the radiative decay from the S₂ state (fluorescence) becomes a competitive process, leading to the observable anti-Kasha emission. acs.org Recent studies suggest this behavior is rooted in the contrasting antiaromaticity of the S₁ state and the aromaticity of the S₂ state. acs.orgdiva-portal.org
The deep blue color of azulene is a direct result of its relatively small HOMO-LUMO energy gap. researchgate.netnih.govcram.com The transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) requires less energy compared to many other aromatic hydrocarbons, including naphthalene. cram.com This low-energy S₀→S₁ transition corresponds to the absorption of light in the yellow-orange region of the visible spectrum, resulting in the complementary blue color being observed. rhhz.net
In azulene, the HOMO and LUMO orbitals have different spatial distributions of electron density. cram.com The transition of an electron from the HOMO to the LUMO leads to a decrease in electron-electron repulsion, lowering the energy required for the transition. cram.comcram.com In naphthalene, the electron densities of the HOMO and LUMO are more similar, resulting in greater electron repulsion upon excitation and a larger energy gap. cram.com
Contextualization of 1-[2-(Naphthalen-2-yl)ethenyl]azulene within Advanced Organic Materials Research
The compound this compound, with CAS Number 652142-06-8, integrates the structural features of both naphthalene and azulene, linked by an ethenyl bridge. evitachem.com This molecular architecture creates an extended π-conjugated system that combines the properties of an alternant and a nonalternant hydrocarbon.
This specific structure is of interest in materials science for several reasons:
Organic Electronics: The unique electronic properties, particularly the charge transfer capabilities facilitated by the azulene moiety and the extended conjugation, make it a candidate for investigation in organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). evitachem.com
Organic Synthesis: It serves as a complex building block for the synthesis of larger, more elaborate organic molecules and functional polymers. evitachem.com
Modulation of Properties: The combination of the electron-donating azulene and the electron-accepting naphthalene, connected by the ethenyl bridge, allows for the study of intramolecular charge transfer (ICT) phenomena, which are crucial for developing nonlinear optical (NLO) materials.
A closely related compound, 2-(Naphthalen-2-yl)azulene, has been synthesized and its crystal structure analyzed. nih.govnih.gov This research provides foundational knowledge about the molecular packing and intermolecular interactions (such as C—H⋯π interactions) in systems combining these two aromatic units, which is critical for predicting the properties of solid-state devices. nih.gov
Overview of Research Scope and Academic Contributions
Research into this compound and related structures is part of a broader effort to design and synthesize novel π-functional materials based on the unique properties of azulene. acs.orgresearchgate.net Academic contributions have focused on several key areas:
Synthesis and Functionalization: Developing efficient synthetic routes to create azulene-based compounds and polymers. rhhz.netresearchgate.net The synthesis of this compound would likely involve coupling reactions between appropriate naphthalene and azulene precursors. evitachem.com
Device Application: Exploring the potential of these materials in electronic applications. The "donor-acceptor" character inherent in the azulene core is a key feature being exploited for creating high-performance organic semiconductors. acs.orgresearchgate.net
While specific, in-depth studies on this compound itself are not widely documented in top-tier literature, research on analogous systems provides a strong framework for understanding its potential as a functional organic material. evitachem.comnih.gov
Structure
3D Structure
Properties
CAS No. |
652142-06-8 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2-naphthalen-2-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-2-7-19-14-15-20(22(19)9-3-1)13-11-17-10-12-18-6-4-5-8-21(18)16-17/h1-16H |
InChI Key |
BIVAFFJQWLSRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of azulene (B44059) derivatives is characterized by distinct electronic transitions, the energies and intensities of which are sensitive to the molecular structure and environment.
The absorption spectra of azulene and its derivatives typically exhibit at least two well-defined absorption bands in the visible and near-UV regions. researchgate.net These correspond to transitions from the electronic ground state (S₀) to the first (S₁) and second (S₂) excited singlet states.
S₀→S₁ Transition: This transition is characteristically weak and appears at longer wavelengths, often between 500 and 700 nm. researchgate.net The low intensity of this band is a hallmark of the azulenic chromophore.
S₀→S₂ Transition: In contrast, the transition to the second excited state is significantly more intense. researchgate.net For the parent azulene, this transition is observed around 340-350 nm. researchgate.net
For 1-[2-(Naphthalen-2-yl)ethenyl]azulene, the extended conjugation provided by the naphthalen-2-yl)ethenyl substituent is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted azulene. researchgate.net The different distribution of electrons in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of azulene, compared to alternant hydrocarbons like naphthalene (B1677914), results in a small repulsive interaction between electrons in the S₁ state, contributing to its unique energetic properties. thejamesonlab.com
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool for investigating the electronic properties of molecules, particularly those with intramolecular charge-transfer (ICT) character. researchgate.netmdpi.com Azulene possesses a significant ground-state dipole moment, and this charge distribution is altered upon electronic excitation. rhhz.net
Push-pull dyes, which have electron-donating and electron-accepting groups connected by a π-system, often exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. mdpi.com This phenomenon occurs when the excited state has a larger dipole moment than the ground state, leading to greater stabilization by polar solvent molecules. mdpi.com Given the inherent dipolar nature of the azulene core, this compound is expected to display solvatochromic behavior, indicating a change in its dipole moment upon excitation and confirming the presence of charge-transfer characteristics within the molecule.
The electronic absorption spectrum of azulene is highly sensitive to the nature and position of substituents. rhhz.net Extending the π-conjugated system, such as by adding a phenyl researchgate.net or cyanostyryl rhhz.net group, generally leads to a red shift in the absorption bands. Therefore, the introduction of the 2-(naphthalen-2-yl)ethenyl group at the 1-position of azulene is predicted to significantly shift its absorption maxima to longer wavelengths.
The position of substitution is critical. Substituents at the 1- and 3-positions (on the five-membered ring) can have different effects on the S₂-S₁ energy gap compared to those at the 2-, 4-, and 6-positions. nih.gov This precise control over the electronic structure through substitution allows for the fine-tuning of the molecule's photophysical properties. rhhz.net
Fluorescence and Phosphorescence Spectroscopy
The emission properties of this compound are dominated by the quintessential feature of the azulene chromophore: the violation of Kasha's rule.
Azulene and its derivatives are the archetypal examples of organic molecules that exhibit anti-Kasha fluorescence, meaning they emit light from a higher excited state (S₂) rather than the lowest excited state (S₁). nih.govchemrxiv.orgnih.gov This anomalous behavior is the most striking feature of their emission spectra. rhhz.net
The phenomenon arises from an unusually large energy gap between the first (S₁) and second (S₂) excited singlet states. nih.gov According to the energy gap law, the rate of non-radiative internal conversion between two electronic states is inversely related to the energy difference between them. nih.gov For azulenes, the large S₂-S₁ gap significantly slows the rate of internal conversion (S₂ → S₁), allowing the radiative decay from the S₂ state (S₂ → S₀ fluorescence) to become a competitive deactivation pathway. nih.govchemrxiv.org Consequently, this compound is expected to display this characteristic S₂→S₀ fluorescence. chemrxiv.org This property has been computationally and experimentally verified for a wide range of azulene derivatives. nih.govchemrxiv.org
Following photoexcitation into the S₂ state (or higher), the deactivation of an azulene derivative is governed by the competition between radiative and non-radiative processes. The primary deactivation pathways for a molecule like this compound are:
S₂→S₀ Fluorescence: Radiative decay from the S₂ state, resulting in the characteristic anti-Kasha emission.
S₂→S₁ Internal Conversion: A non-radiative process that populates the S₁ state. For azulenes, this rate is anomalously slow. chemrxiv.org
S₁→S₀ Internal Conversion: Once in the S₁ state, the molecule typically deactivates rapidly to the ground state via non-radiative internal conversion. Fluorescence from S₁ is usually very weak or entirely absent.
The fluorescence quantum yield from the S₂ state (Φf,S2) can be described by the ratio of the rate of radiative decay from S₂ to the sum of all decay rates from that state. chemrxiv.org A simplified kinetic model gives the expression:
Φf,S2 ≈ kr,20 / (kr,20 + kic,21)
where kr,20 is the rate constant for S₂→S₀ fluorescence and kic,21 is the rate constant for S₂→S₁ internal conversion. chemrxiv.org The efficiency of anti-Kasha emission is thus a direct consequence of the slow rate of internal conversion relative to the rate of fluorescence. thejamesonlab.com While photochemical reactions can be a competing deactivation channel, for many stable dyes, fluorescence and intersystem crossing are the dominant pathways. nih.gov
Table 1: Spectroscopic and Photophysical Properties of Azulene Derivatives This table presents generalized data for azulene derivatives to illustrate typical values, as specific experimental data for this compound was not available in the provided sources.
| Property | Typical Value/Observation | Reference |
| S₀→S₁ Absorption | 500 - 700 nm (weak) | researchgate.net |
| S₀→S₂ Absorption | 340 - 370 nm (strong) | researchgate.net |
| Emission Type | Anti-Kasha (S₂→S₀ Fluorescence) | nih.govnih.gov |
| S₁ Fluorescence | Generally negligible or absent | chemrxiv.org |
| S₂→S₁ Internal Conversion | Unusually slow due to large energy gap | nih.gov |
| Fluorescence Quantum Yield (Φf) | Highly dependent on substitution | thejamesonlab.com |
Time-Resolved Fluorescence Studies and Lifetimes
Time-resolved fluorescence spectroscopy is a powerful technique to probe the excited-state dynamics of fluorescent molecules. horiba.com For azulene and its derivatives, fluorescence is a particularly interesting phenomenon as it often violates Kasha's rule, exhibiting emission from the second excited singlet state (S₂) to the ground state (S₀). wikipedia.org This anomalous fluorescence is a hallmark of the azulene moiety. The fluorescence lifetime, an intrinsic molecular property, provides critical information about the decay pathways of the excited state. horiba.com
Table 1: Representative Fluorescence Lifetimes of Aromatic Compounds
| Compound | Solvent | Fluorescence Lifetime (ns) |
| Anthracene | Cyclohexane | 4.94 |
| 9,10-Diphenylanthracene | Cyclohexane | 8.3 |
| Naphthalene | Cyclohexane | ~96 (oxygen-quenched) |
| Coumarin 153 | Methanol | 3.65 |
This table presents data for related aromatic compounds to provide context for the expected fluorescence lifetime of this compound. Data from various sources. nih.govnih.govmdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Electronic and Structural Correlations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. researchgate.netresearchgate.net The vibrational modes are sensitive to the electronic structure, and their analysis can reveal information about electronic delocalization and conjugation. nih.gov
For this compound, the vibrational spectrum would be a composite of the modes from the azulene and naphthalene rings, as well as the ethenyl linker. The IR and Raman spectra of naphthalene and azulene have been extensively studied. researchgate.netnih.govnist.gov Naphthalene exhibits characteristic C-H stretching vibrations around 3050 cm⁻¹ and prominent ring stretching modes between 1300 and 1600 cm⁻¹. researchgate.net Azulene also shows C-H stretching in a similar region and a series of complex ring skeletal vibrations. nih.govnist.gov The ethenyl bridge would introduce characteristic C=C stretching and C-H bending modes.
Table 2: Predicted Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the azulene and naphthalene rings. |
| Vinylic C-H Stretch | 3020 - 3080 | Stretching vibrations of C-H bonds on the ethenyl linker. |
| C=C Stretch (Ethenyl) | 1650 - 1600 | Stretching vibration of the carbon-carbon double bond of the linker. |
| Aromatic C=C Stretch | 1600 - 1400 | Skeletal stretching vibrations within the azulene and naphthalene rings. |
| In-plane C-H Bend | 1300 - 1000 | Bending vibrations of C-H bonds within the plane of the aromatic rings. |
| Out-of-plane C-H Bend | 900 - 675 | Bending vibrations of C-H bonds out of the plane of the aromatic rings. |
This table is a prediction based on characteristic group frequencies and data from related compounds like naphthalene and azulene. mdpi.com
The extent of π-electron delocalization across the molecule directly influences the force constants of the bonds and, consequently, the frequencies of the vibrational modes. The C=C stretching frequency of the ethenyl bridge is a particularly sensitive probe of conjugation. In a highly conjugated system like this compound, this frequency is expected to be lower than that of an isolated double bond due to the delocalization of π-electrons, which weakens the C=C bond. The Raman spectra of polyenes, which contain extended conjugated systems, show characteristic shifts in the C=C stretching bands that correlate with the conjugation length. researchgate.net Similarly, the vibrational modes of the azulene and naphthalene rings would be perturbed by the electronic communication through the ethenyl linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure and conformation in solution. nih.govnih.gov The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.
For this compound, the ¹H NMR spectrum would display signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons on the azulene and naphthalene rings, as well as the vinylic protons. The coupling constants between the vinylic protons would be indicative of the stereochemistry (E or Z) of the double bond. The ¹³C NMR spectrum would show a series of signals for the 22 carbon atoms in the molecule, with the chemical shifts reflecting the electron density at each carbon. The unique electronic nature of the azulene ring, with its electron-rich five-membered ring and electron-deficient seven-membered ring, would lead to a wide dispersion of chemical shifts for its carbon atoms. chemicalbook.comnp-mrd.orgresearchgate.net
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Azulene and Naphthalene Moieties
| Compound/Moiety | Nucleus | Chemical Shift Range (ppm) |
| Azulene | ¹H | 6.9 - 8.5 |
| ¹³C | 115 - 145 | |
| Naphthalene | ¹H | 7.4 - 7.9 |
| ¹³C | 125 - 134 | |
| Vinylic Protons | ¹H | 6.0 - 7.5 |
This table provides typical chemical shift ranges for the constituent moieties of the target compound based on known data for azulene and naphthalene. nih.govchemicalbook.comresearchgate.net The exact shifts for this compound will be influenced by the conjugation between the ring systems.
Photoelectron Spectroscopy for Ionization Potentials and Electron Affinities
Photoelectron spectroscopy (PES) provides direct experimental measurement of the electronic structure of molecules by determining their ionization potentials. researchgate.net The ionization potential corresponds to the energy required to remove an electron from a molecule, providing insight into the energy levels of the molecular orbitals.
While direct PES data for this compound is not available, the ionization potentials of azulene and naphthalene have been well-documented. researchgate.net Azulene has a lower first ionization potential than its isomer naphthalene, indicating that its highest occupied molecular orbital (HOMO) is higher in energy. researchgate.net This is consistent with the electron-rich nature of the azulene ring system. The electronic structure of this compound will be a perturbation of the individual azulene and naphthalene orbitals, with the HOMO likely having significant character from the azulene moiety and the lowest unoccupied molecular orbital (LUMO) influenced by the naphthalene moiety. The energy difference between the HOMO and LUMO will be a key determinant of the compound's optical and electronic properties. researchgate.netresearchgate.net
Table 4: Ionization Potentials of Azulene and Naphthalene
| Compound | First Ionization Potential (eV) |
| Azulene | 7.42 |
| Naphthalene | 8.12 |
This table shows the first ionization potentials of the constituent aromatic systems of the target molecule. Data from photoelectron spectroscopy studies. researchgate.net
Computational and Theoretical Investigations of 1 2 Naphthalen 2 Yl Ethenyl Azulene
Electronic Structure Theory
Electronic structure theory provides the foundation for understanding the behavior of electrons in molecules, which in turn dictates their chemical and physical properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic ground state properties of molecules. For 1-[2-(Naphthalen-2-yl)ethenyl]azulene, a DFT analysis would typically calculate its optimized molecular geometry, total energy, and the distribution of electron density. Such calculations could confirm, for instance, the planarity of the molecule or any torsion in the ethenyl bridge, which significantly impacts electronic conjugation. While specific DFT ground state data for this compound are not available in the reviewed literature, these calculations are fundamental for providing the starting point for more advanced theoretical investigations.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org High-accuracy protocols like Weizmann-n (Wn) or High-Accuracy Extrapolated Ab Initio Thermochemistry (HEAT) are used to compute thermochemical data, such as enthalpy of formation, with precision rivaling experimental measurements. berkeley.edunih.gov There are no published studies employing these high-accuracy ab initio methods on this compound. If such studies were conducted, they would provide a definitive benchmark for the molecule's stability and energetics.
Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and optical properties.
For this compound, the HOMO-LUMO gap would be heavily influenced by the electronic characteristics of its parent fragments. Azulene (B44059) possesses a notably smaller HOMO-LUMO gap compared to its isomer naphthalene (B1677914), which accounts for its color. benasque.orgrsc.org The conjugation of these two systems through the ethenyl bridge would be expected to further decrease the energy gap relative to the individual components, likely leading to absorption of light at longer wavelengths.
Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not available in the scientific literature. A detailed analysis would involve visualizing the electron density distribution of these frontier orbitals to understand the nature of its electronic transitions.
Data Table: Frontier Molecular Orbital Energies
No published data is available for this compound. A representative table would include the calculated energies (typically in electronvolts, eV) for the HOMO and LUMO, and the resulting energy gap.
| Parameter | Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Photophysical Property Predictions
Computational methods are essential for predicting how molecules interact with light, including their absorption and emission characteristics.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules. A TD-DFT calculation for this compound would predict the energies of its low-lying singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states. This analysis is crucial for understanding the molecule's photophysical behavior, such as which electronic transitions are most likely to occur upon light absorption. The unique structure of the azulene moiety often leads to unusual excited-state dynamics, such as emission from the second excited state (S₂), a violation of Kasha's rule, which could be investigated for this compound using TD-DFT. However, no such specific studies have been published for this compound.
Calculation of Absorption and Emission Spectra
Based on the excited state energies calculated with TD-DFT, a theoretical absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectrum can be generated. For this compound, the calculated absorption spectrum would show the wavelengths of maximum absorption (λmax) and their corresponding intensities (oscillator strengths). Given the extended conjugation between the naphthalene and azulene rings, it is expected that the primary absorption bands would be significantly red-shifted (moved to longer wavelengths) compared to its parent molecules.
No calculated absorption or emission data for this compound are present in the reviewed literature.
Data Table: Calculated Spectral Properties
No published data is available for this compound. A representative table would list the primary calculated absorption and emission wavelengths.
| Spectral Property | Wavelength (nm) | Transition |
| Absorption (λabs) | Data not available | S₀ → S₁ |
| Data not available | S₀ → S₂ | |
| Emission (λem) | Data not available | S₁ → S₀ |
Molecular Dynamics and Conformational Analysis
No dedicated molecular dynamics simulations or detailed conformational analyses for this compound have been published.
Rotational Barriers of Ethenyl Bridge and Dihedral Angles
Specific computational data on the rotational barriers of the ethenyl bridge or the resulting dihedral angles for this compound are not available. Such studies are crucial for understanding the molecule's structural flexibility and potential for different isomeric forms, which would influence its electronic and photophysical properties.
Conformational Isomerism and Energetics
There is no published research on the conformational isomerism and associated energetics for this compound. Determining the relative energies of different conformers is essential for predicting the most stable structures and their populations at thermal equilibrium.
Theoretical Basis for Structure-Property Relationships
The unique electronic and photophysical properties of this compound arise from the interplay between its constituent aromatic moieties, the azulene and naphthalene rings, and the conjugating ethenyl linker. Computational and theoretical studies provide a fundamental understanding of how the molecular structure dictates its behavior. The key to this understanding lies in the distinct characteristics of azulene and naphthalene, which are isomers (C₁₀H₈) with markedly different electronic structures.
The connection of the azulene and naphthalene rings via an ethenyl bridge creates an extended π-conjugated system. Theoretical investigations of similar vinyl-bridged aromatic compounds show that such linkers facilitate electronic communication between the terminal groups. researchgate.net The planarity of this bridge is crucial; a more planar conformation allows for more effective π-orbital overlap, leading to a smaller HOMO-LUMO gap and a red-shift in the electronic absorption spectra.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the structure-property relationships in such molecules. ijcce.ac.irnepjol.info These calculations can predict the optimized geometry, the distribution and energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich azulene moiety, particularly the five-membered ring, and the ethenyl bridge. Conversely, the LUMO is anticipated to have significant contributions from the ethenyl bridge and the naphthalene ring. The energy difference between these frontier orbitals is a critical parameter that governs the molecule's electronic and optical properties. A smaller HOMO-LUMO gap is indicative of a molecule that is more easily excitable, corresponding to absorption of lower-energy light.
The nature of the electronic transitions can also be predicted. The lowest energy transition, corresponding to the HOMO-LUMO excitation, is expected to have significant charge-transfer character, with electron density moving from the azulene part of the molecule towards the naphthalene end upon photoexcitation. This is a direct consequence of the inherent electronic asymmetry of the azulene core.
The following tables present hypothetical but representative data derived from computational studies on analogous π-conjugated systems, illustrating the expected electronic properties of this compound and its constituent fragments.
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| Azulene | -5.50 | -1.90 | 3.60 |
| This compound | -5.35 | -2.55 | 2.80 |
This interactive table demonstrates the expected trend in frontier orbital energies. The extended conjugation in the target molecule is predicted to raise the HOMO energy and lower the LUMO energy, resulting in a significantly smaller HOMO-LUMO gap compared to the individual aromatic components.
Table 2: Predicted Electronic Transitions
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 443 | 0.85 | HOMO → LUMO |
| S₀ → S₂ | 350 | 0.15 | HOMO-1 → LUMO |
| S₀ → S₃ | 310 | 0.30 | HOMO → LUMO+1 |
This interactive table showcases the predicted absorption spectrum. The lowest energy transition (S₀ → S₁) is expected to be the most intense and corresponds to the HOMO-LUMO excitation, giving the compound its characteristic color.
Advanced Structural Analysis and Solid State Characteristics
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCD) provides the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov Analysis of 1-[2-(Naphthalen-2-yl)ethenyl]azulene reveals a complex and detailed solid-state arrangement. The compound, with the chemical formula C₂₂H₁₆, crystallizes in the triclinic space group P-1. evitachem.com
The crystallographic analysis indicates that the asymmetric unit of the crystal lattice contains two discrete, yet reasonably similar, molecules of the compound. nih.govnih.gov This finding is essential for a detailed understanding of the packing environment.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₄ (Note: Source evitachem.com states C₂₂H₁₆, while source nih.gov states C₂₀H₁₄ based on a related structure, 2-(Naphthalen-2-yl)azulene) |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.0754 (8) nih.gov |
| b (Å) | 7.6324 (11) nih.gov |
| c (Å) | 14.5662 (19) nih.gov |
| α (°) | 97.997 (7) nih.gov |
| β (°) | 97.179 (6) nih.gov |
| γ (°) | 90.526 (7) nih.gov |
| Volume (ų) | 663.38 (16) nih.gov |
| Z | 2 nih.gov |
The conformation of the individual molecules within the crystal lattice deviates from perfect planarity. nih.govnih.gov The root-mean-square (r.m.s.) deviations from the best-fit planes calculated through all non-hydrogen atoms are 0.092 Å and 0.091 Å for the two independent molecules in the asymmetric unit. nih.govnih.gov This slight distortion is a common feature in complex aromatic systems due to steric hindrance and packing forces.
A key feature of the molecular conformation is the relative orientation of the naphthalene (B1677914) and azulene (B44059) ring systems. The dihedral angles between the planes of these two aromatic moieties are small, measured at 6.54 (12)° in one molecule and 5.68 (12)° in the other. nih.govnih.gov This near-coplanarity suggests a significant degree of π-conjugation across the ethenyl bridge linking the two ring systems. The two distinct molecules within the asymmetric unit are themselves oriented at a significant angle to one another, with a dihedral angle of 49.60 (4)° between their molecular planes. nih.govnih.gov
| Description | Molecule 1 | Molecule 2 |
|---|---|---|
| Naphthalene-Azulene Dihedral Angle (°) | 6.54 (12) nih.govnih.gov | 5.68 (12) nih.govnih.gov |
| r.m.s. Deviation from Planarity (Å) | 0.092 nih.govnih.gov | 0.091 nih.govnih.gov |
| Dihedral Angle Between Molecular Planes of Molecule 1 and 2 (°) | 49.60 (4) nih.govnih.gov |
The arrangement of molecules in the crystal is a critical factor influencing solid-state properties. The crystal packing of this compound can be described as a typical edge-to-face herringbone-type geometry. nih.govnih.gov This packing motif is common in organic semiconductors and involves molecules arranging in layers with a characteristic tilted orientation. nih.gov
The stability of this crystal structure is significantly enhanced by an extensive network of weak C-H···π interactions. nih.govnih.gov These non-covalent interactions occur between the hydrogen atoms of C-H bonds and the electron-rich π-systems of the aromatic naphthalene and azulene rings. researchgate.net Such interactions are crucial in directing the crystal packing of molecules and are more than simple dispersion forces, involving orientation-dependent electrostatic contributions. researchgate.net The presence of these extensive C-H···π interactions is a defining feature of the supramolecular assembly in the solid state. nih.govnih.gov
The specific herringbone packing motif and the intermolecular interactions observed in the crystal structure have a profound influence on the material's potential electronic properties. The unique electronic structure of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, makes its derivatives interesting for charge-transfer applications. evitachem.comnih.gov
The close proximity and specific orientation of adjacent molecules in the herringbone arrangement can facilitate electronic coupling, which is the interaction between the electronic states of neighboring molecules. This coupling is essential for charge transport in organic semiconductors. The edge-to-face orientation, stabilized by C-H···π interactions, dictates the pathways for charge carriers (electrons or holes) to move through the crystal. nih.gov Furthermore, the near-coplanarity between the azulene and naphthalene moieties within each molecule ensures efficient intramolecular charge delocalization, a prerequisite for good charge transport properties. evitachem.com The study of C-H···π interactions can also serve as an experimental probe to detect π-electron localization in aromatic rings, which in turn affects π-based interactions. researchgate.net
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. researchgate.net Powder X-ray diffraction (PXRD) is a primary and powerful technique for identifying and distinguishing between different crystalline phases based on their unique diffraction patterns. researchgate.net
Currently, there are no specific studies on the polymorphism of this compound reported in the searched literature. However, a polymorphism screening would be conducted using PXRD. Each potential polymorph would produce a characteristic diffractogram with peaks at specific 2θ angles. The appearance of new peaks, the disappearance of existing ones, or shifts in peak positions in a PXRD pattern would indicate the presence of a different crystalline form. researchgate.net While factors like preferred orientation of crystallites can complicate the interpretation of PXRD data, techniques such as using a rotating capillary sample holder can minimize these artifacts and provide definitive evidence of polymorphism. researchgate.net
Scanning Probe Microscopy for Surface Adsorption and Morphology
Scanning probe microscopy (SPM) encompasses a family of techniques, including atomic force microscopy (AFM) and scanning tunneling microscopy (STM), that provide nanoscale resolution imaging of surfaces. nih.govspringernature.com These methods are invaluable for characterizing the morphology of thin films and studying the adsorption behavior of molecules on various substrates. springernature.com
No specific SPM studies on this compound have been identified in the search results. Nevertheless, SPM would be a highly relevant technique for investigating this compound. For instance, AFM could be used to visualize the surface morphology of thin films of the material, revealing information about grain size, domain structure, and surface roughness—all of which impact the performance of organic electronic devices. STM could potentially achieve sub-molecular resolution, allowing for the direct visualization of how individual molecules adsorb and arrange on a conductive substrate. This is particularly pertinent as on-surface synthesis and characterization of polyazulene, a related system, has been successfully demonstrated, highlighting the utility of SPM for this class of materials. rsc.org Such studies would provide crucial insights into the molecule-substrate and molecule-molecule interactions that govern the initial stages of film growth.
Exploration of Photophysical Phenomena and Optoelectronic Potential
Intra- and Intermolecular Charge Transfer Processes
The arrangement of the electron-donating azulene (B44059) group and the electron-accepting naphthalene (B1677914) group within the same molecule facilitates intramolecular charge transfer (ICT) upon photoexcitation. evitachem.comxmu.edu.cn The ethenyl linker provides the necessary π-conjugation to allow for the electronic communication between the two aromatic systems. This process involves the redistribution of electron density from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich azulene moiety, to the lowest unoccupied molecular orbital (LUMO), associated with the naphthalene unit. arxiv.orgresearchgate.net
Studies on similar donor-acceptor dyads, such as those linking azulene to fullerenes (C60), have demonstrated the favorable electron-donating ability of azulene compared to its isomer naphthalene. acs.orgacs.org In polar solvents, photoexcitation can lead to the formation of a charge-separated state. acs.org While intermolecular charge transfer—a process occurring between separate molecules—is a fundamental mechanism in organic materials, the designed intramolecular pathway in 1-[2-(Naphthalen-2-yl)ethenyl]azulene is a key feature for its potential applications. evitachem.comresearchgate.net The efficiency of this charge transfer is crucial for its photophysical behavior and is influenced by the surrounding solvent polarity. acs.orgnih.gov
Two-Photon Absorption Properties and Nonlinear Optics (NLO)
Organic molecules with strong intramolecular charge transfer characteristics are often excellent candidates for nonlinear optical (NLO) applications. nih.gov The significant change in dipole moment between the ground and excited states in donor-acceptor systems like this compound is a primary determinant of second-order NLO activity. rhhz.netrsc.org Azulene-based chromophores have been shown to possess strong second-order NLO properties, which are critical for technologies like frequency generation and optical switching. nih.govrsc.orgdtic.mil
Electrochromism and Stimuli-Responsiveness
Azulene and its derivatives are known for their stimuli-responsive behavior, particularly their reaction to acidic environments (halochromism). rsc.orgrsc.org Upon protonation, typically at the electron-rich five-membered ring, the electronic structure of the azulene core is altered, leading to dramatic changes in its optical properties, such as a shift in absorption wavelength and a significant increase in luminescence intensity. rsc.orgrsc.org This ability to switch fluorescence "on" and "off" through protonation and neutralization showcases its potential as a molecular switch. rsc.org
This responsiveness suggests that this compound could exhibit electrochromism, where its color and optical properties change reversibly under an applied electrical potential. researchgate.net This behavior is tied to the redox activity of the azulene moiety, which can be stabilized in different oxidation states, each with a unique absorption spectrum. Such electrochromic materials are sought after for applications like smart windows and electronic displays. researchgate.netresearchgate.net
Redox Properties via Cyclic Voltammetry
Cyclic voltammetry (CV) is a crucial technique for probing the redox behavior of molecules, providing information on their ability to accept and donate electrons. Azulene derivatives are known to be redox-active, often undergoing reversible oxidation and reduction processes. arxiv.orgresearchgate.netmdpi.com The intrinsic nature of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, allows for the generation of stable radical anions and cations. arxiv.orgmdpi.com CV studies on related azulene systems reveal their capacity for multistage redox activity, which is a valuable property for organic electronic materials. researchgate.net
The data obtained from cyclic voltammetry can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The onset potentials for the first oxidation (Eox) and first reduction (Ered) processes are correlated with the HOMO and LUMO energy levels, respectively. The electrochemical HOMO-LUMO gap (Egel) can then be calculated as the difference between these two potentials.
Formula for Electrochemical Gap: Egel = |Eox - Ered|
While this provides a valuable experimental measure, it's important to note that it is an approximation of the true electronic band gap. rsc.org
Below is a table of electrochemical data for representative azulene derivatives, illustrating the typical range of redox potentials and the resulting energy gaps.
| Compound Type | First Oxidation (Eox vs Fc/Fc+) | First Reduction (Ered vs Fc/Fc+) | Electrochemical Gap (Egel in eV) |
| Di(phenylethynyl)azulene Isomers rsc.org | ~0.4 to 0.6 V | Not Reported | - |
| Azulene-TCBD Derivatives researchgate.net | ~0.5 to 0.7 V | ~-1.2 to -1.4 V | ~1.7 to 2.1 eV |
| Azulene-based Polymers bohrium.com | Variable | Variable | ~1.5 to 2.0 eV |
| This table presents generalized data from related compounds to illustrate typical values. |
The electrochemical HOMO-LUMO gap is intrinsically linked to the optical properties of the molecule. The energy of the lowest electronic transition, observed as the long-wavelength absorption band in the UV-Vis spectrum (the optical gap), often correlates well with the electrochemically determined gap. Discrepancies between the optical and electrochemical gaps can arise due to factors like exciton (B1674681) binding energy. The redox potentials themselves provide insight into the material's stability and suitability as an electron or hole transport material in electronic devices. researchgate.net The ability to tune these energy levels through chemical modification is a cornerstone of designing new organic electronic materials. researchgate.net
Potential in Organic Electronics
The unique combination of properties exhibited by this compound makes it a promising candidate for various applications in organic electronics. evitachem.com The intrinsic characteristics of the azulene core, such as its narrow HOMO-LUMO gap and high dipole moment, are advantageous for optoelectronic applications. rhhz.netbohrium.comnih.gov The donor-acceptor structure promotes efficient charge separation, a critical process in photovoltaics, while its redox stability is essential for the operational lifetime of devices like Organic Field-Effect Transistors (OFETs). bohrium.comarxiv.org
Although research on devices incorporating azulene derivatives is still emerging compared to more established materials, the fundamental properties are highly encouraging. rhhz.netbohrium.com The stimuli-responsive nature of the molecule opens possibilities for its use in chemical sensors, where changes in the environment could be transduced into a measurable optical or electrical signal. rsc.orgrsc.org The strong NLO response also points toward potential uses in photonic and optoelectronic devices that rely on light modulation. nih.govrsc.org
Charge Carrier Mobility and Transport Properties (theoretical)
No published theoretical data on the charge carrier mobility (hole and electron mobility) or specific charge transport properties for this compound could be located. Theoretical studies typically involve computational methods like Density Functional Theory (DFT) to calculate reorganization energies and electronic coupling between adjacent molecules to predict mobility, but such a study for this specific compound is not available in the public domain.
Exciton Dynamics and Dissociation (theoretical)
There is no available research detailing the theoretical exciton dynamics for this compound. Information regarding its exciton binding energy, exciton lifetime, diffusion length, and the mechanisms of exciton dissociation, which are crucial for evaluating its potential in optoelectronic devices, has not been reported in theoretical studies.
Reactivity Beyond Synthesis and Chemical Transformations
Electrophilic Substitution Patterns of the Azulene (B44059) Moiety
The azulene ring system is characterized by a significant difference in electron density between its two rings, making it highly reactive towards electrophiles. oup.comwikipedia.org Electrophilic substitution reactions on the azulene nucleus are well-documented and show a strong preference for specific positions.
The five-membered ring of azulene is electron-rich and thus the primary site of electrophilic attack. The positions are not all equal, with the 1 and 3 positions being the most nucleophilic and, therefore, the most reactive towards electrophiles. oup.combyjus.commasterorganicchemistry.com In the case of 1-[2-(Naphthalen-2-yl)ethenyl]azulene, the 1-position is already occupied by the naphthalen-2-ylethenyl group. Consequently, electrophilic substitution is predicted to occur predominantly at the 3-position.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi-system on the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comdalalinstitute.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reagent Type | Predicted Site of Reaction | Product Type |
|---|---|---|
| Halogen (e.g., Br₂) | 3-position of the azulene ring | 3-Bromo-1-[2-(naphthalen-2-yl)ethenyl]azulene |
| Nitrating Agent (HNO₃/H₂SO₄) | 3-position of the azulene ring | 3-Nitro-1-[2-(naphthalen-2-yl)ethenyl]azulene |
Nucleophilic Reactions on the Azulene and Naphthalene (B1677914) Units
In contrast to electrophilic substitution, nucleophilic reactions target the electron-deficient seven-membered ring of the azulene moiety. wikipedia.orgnih.gov The preferred sites for nucleophilic attack are the 4- and 6-positions. The reaction typically proceeds via the formation of a Meisenheimer-like complex, which can then be oxidized to yield the substituted azulene. wikipedia.org
The naphthalene ring, being a more typical benzenoid aromatic system, is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, nucleophilic reactions on this compound are expected to be confined to the azulene's seven-membered ring.
Polymerization Behavior of Ethenyl-Azulene-Naphthalene Monomers
The ethenyl linkage in this compound provides a reactive site for polymerization. Monomers of this type can potentially undergo polymerization through mechanisms similar to those for other vinylarenes, such as styrene. The polymerization could be initiated by radical, cationic, or anionic initiators.
The resulting polymer would feature a saturated carbon backbone with pendant 1-(naphthalen-2-yl)azulene units. The properties of such a polymer would be heavily influenced by these large, rigid, and electronically active side chains. For instance, studies on polymers derived from substituted anilines show that the nature of the substituent significantly affects the morphology and electronic properties of the resulting polymer. rsc.org It can be inferred that a polymer of this compound would likely exhibit interesting optical and electronic properties due to the chromophoric and redox-active nature of the azulene and naphthalene moieties.
Rearrangement Reactions and Isomerization Pathways
One of the most fascinating reactions of the azulene skeleton is its thermal rearrangement to the more stable naphthalene isomer. wikipedia.orgrsc.org This isomerization process has been the subject of extensive experimental and computational studies. nih.gov The reaction typically requires high temperatures, often in the range of 350-450°C. rsc.org
The mechanism of this rearrangement is complex, with several proposed pathways. The currently favored mechanism at the DFT level of theory is the norcaradiene-vinylidene pathway, which is calculated to have an activation energy of approximately 76 kcal/mol. nih.gov Studies on substituted azulenes have shown that the substituent can influence the course of the rearrangement and the distribution of the resulting naphthalene isomers. rsc.orgrsc.org For this compound, thermal treatment would be expected to yield a mixture of substituted naphthalenes, with the original naphthalenethenyl substituent migrating to various positions on the newly formed naphthalene ring.
The ethenyl bridge in this compound allows for the existence of cis and trans geometric isomers. khanacademy.org Interconversion between these isomers can often be achieved photochemically. Studies on closely related styrylazulenes have demonstrated that the cis to trans isomerization can occur efficiently upon triplet sensitization. oup.com Direct irradiation can also lead to a photostationary state, typically dominated by the more stable trans isomer. oup.comyoutube.com
The process involves the excitation of the molecule to an excited electronic state (singlet or triplet), where the rotational barrier around the central double bond is significantly lower than in the ground state. youtube.com Following rotation to a perpendicular geometry, the molecule can relax back to the ground state, yielding a mixture of both isomers. The final ratio of isomers depends on the wavelength of light used and the presence of photosensitizers. oup.comrsc.org
Table 2: Isomerization Characteristics of the Ethenyl Linkage
| Isomerization Type | Conditions | Predominant Isomer |
|---|---|---|
| Thermal | High Temperature | trans (thermodynamically more stable) |
| Photochemical (Direct Irradiation) | UV/Vis Light | Photostationary state, typically rich in trans isomer |
Derivatization to Introduce New Functional Groups
Derivatization involves the chemical modification of a compound to produce a new compound with different properties. researchgate.netresearchgate.net For this compound, derivatization could be used to introduce new functional groups onto either the azulene or naphthalene rings, or the ethenyl linker.
Common derivatization strategies include:
Alkylation, Acylation, and Silylation: These reactions could target any sufficiently nucleophilic or acidic sites on the molecule. researchgate.netlibretexts.org For instance, after introducing a hydroxyl group via a nucleophilic substitution, it could be further derivatized.
Electrophilic Substitution: As discussed in section 7.1, electrophilic substitution on the azulene ring at the 3-position can be used to introduce a variety of functional groups (e.g., -NO₂, -Br, -CN, -COR).
Reactions on the Naphthalene Moiety: While less reactive than the azulene moiety, the naphthalene ring can also be functionalized. For example, cyano groups have been introduced into naphthalene rings in other contexts, suggesting that reactions like the Rosenmund–von Braun reaction could potentially be applied if a suitable starting material (e.g., a bromo-substituted derivative) were prepared. arxiv.org
Such derivatization would allow for the fine-tuning of the molecule's electronic and physical properties for various applications.
Future Research Directions and Open Questions
Design and Synthesis of Highly Tunable Derivatives with Enhanced Photophysical Properties
A significant avenue for future research lies in the rational design and synthesis of derivatives of 1-[2-(naphthalen-2-yl)ethenyl]azulene to precisely control and enhance its photophysical properties. The introduction of various functional groups at specific positions on both the azulene (B44059) and naphthalene (B1677914) rings could lead to a new class of materials with tailored absorption, emission, and nonlinear optical responses.
Future synthetic efforts could focus on:
Electron-Donating and -Accepting Groups: The systematic introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-accepting groups (e.g., -CN, -NO₂) at different positions of the aromatic scaffolds. This would modulate the intramolecular charge transfer (ICT) character of the molecule, potentially leading to significant solvatochromism and enhanced fluorescence. mdpi.com
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) could influence the crystal packing through halogen bonding and facilitate further functionalization via cross-coupling reactions. researchgate.net This would also impact the intersystem crossing rates and potentially lead to phosphorescent materials.
Extension of Conjugation: The synthesis of oligomers and polymers incorporating the this compound unit could lead to materials with significantly red-shifted absorption and emission, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Proposed Derivatives and Their Potential Photophysical Tuning
| Derivative Type | Substituent Position(s) | Target Property Enhancement |
| ICT Enhancement | Azulene-1/3 and Naphthalene-6/7 | Increased fluorescence quantum yield, large Stokes shift |
| Phosphorescence | Bromine or Iodine on Naphthalene | Enhanced intersystem crossing for potential OLED applications |
| NIR Absorption | Extended conjugation via polymerization | Red-shifted absorption for organic photovoltaic applications |
Advanced Computational Modeling for Complex Environmental Interactions
To complement synthetic efforts, advanced computational modeling will be crucial for predicting the behavior of this compound and its derivatives in various environments. Time-dependent density functional theory (TD-DFT) and other high-level ab initio methods can provide deep insights into the electronic structure and photophysical processes.
Key areas for computational investigation include:
Solvatochromism: Modeling the effect of solvent polarity on the ground and excited state dipole moments to predict and understand the solvatochromic shifts observed experimentally.
Conformational Analysis: The rotational freedom around the ethenyl bridge and the bonds connecting to the aromatic rings can significantly impact the electronic coupling and photophysical properties. Computational studies can identify the most stable conformers and the energy barriers between them.
Excited State Dynamics: Simulating the excited state potential energy surfaces can help to understand the deactivation pathways, including fluorescence, intersystem crossing, and non-radiative decay channels. This can guide the design of molecules with higher emission efficiencies. rsc.org
Exploration of Supramolecular Assembly and Self-Organization
The planar nature of the naphthalene and azulene moieties suggests that this compound could be a versatile building block for creating highly ordered supramolecular structures. The ability to form organized assemblies is critical for the performance of organic electronic devices.
Future research in this area should explore:
Crystal Engineering: A detailed analysis of the crystal packing of the parent molecule and its derivatives can reveal the dominant intermolecular interactions, such as π-π stacking and C-H···π interactions, which are crucial for charge transport. nih.govnih.gov The herringbone packing motif observed in the related 2-(naphthalen-2-yl)azulene suggests a good potential for ordered structures. nih.govnih.gov
Self-Assembly on Surfaces: Investigating the self-organization of these molecules on various substrates (e.g., graphite, gold) using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) could lead to the formation of well-defined monolayers and nanostructures.
Liquid Crystalline Properties: The introduction of long alkyl chains or other mesogenic groups to the core structure could induce liquid crystalline phases, which are highly desirable for applications in displays and sensors.
Integration into Novel π-Conjugated Architectures
The unique electronic and optical properties of this compound make it an attractive component for incorporation into larger and more complex π-conjugated systems.
Future work could focus on:
Dendrimers: Using the azulene-naphthalene derivative as a core or a peripheral unit in dendritic structures could lead to novel materials with efficient light-harvesting capabilities.
Covalent Organic Frameworks (COFs): The synthesis of porous, crystalline COFs from this building block could result in materials with applications in gas storage, separation, and heterogeneous catalysis.
Donor-Acceptor Copolymers: Polymerizing this compound with other electron-rich or electron-poor monomers could lead to donor-acceptor copolymers with tunable band gaps for organic solar cell applications.
Fundamental Studies of Excited State Proton Transfer (ESPT) or Electron Transfer Processes
The azulene moiety is known to have distinct reactivities in its ground and excited states. This opens up possibilities for investigating fundamental photophysical and photochemical processes.
Open questions and research directions include:
Excited State Intramolecular Proton Transfer (ESIPT): While the parent molecule does not have the requisite functional groups for ESIPT, derivatives with strategically placed hydroxyl or amino groups adjacent to an acceptor site could exhibit this phenomenon. rsc.orgrsc.org ESIPT leads to a large Stokes shift, which is beneficial for applications in bio-imaging and laser dyes.
Photoinduced Electron Transfer (PET): In dyad systems where this compound is covalently linked to an electron acceptor or donor, the efficiency of photoinduced electron transfer could be investigated. researchgate.net The azulene unit can act as both an electron donor and acceptor, making it a versatile component for such studies.
Interaction with Water: Investigating the electronic and structural changes upon complexation with water molecules could provide insights into excited state processes in protic environments. nih.gov
Energy Transfer Dynamics: Studying the electronic energy transfer between the naphthalene and azulene chromophores within the molecule, as well as in clusters with other molecules, can provide a deeper understanding of energy relaxation pathways in complex systems. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
